
N-(2,4-dinitrophenyl)hexanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is a chemical compound with the molecular formula C12H16N4O4 and a molecular weight of 280.28 g/mol . It is a derivative of hexanal, where the aldehyde group reacts with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is synthesized through a condensation reaction between hexanal and 2,4-dinitrophenylhydrazine. The reaction typically involves mixing hexanal with a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid. The mixture is then stirred at room temperature until the formation of a yellow or orange precipitate, which is the desired hydrazone .
Industrial Production Methods
While specific industrial production methods for N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE primarily undergoes nucleophilic addition-elimination reactions. In these reactions, the hydrazone group can react with various nucleophiles, leading to the formation of different products .
Common Reagents and Conditions
The common reagents used in the reactions involving N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE include methanol, sulfuric acid, and various nucleophiles. The reactions are typically carried out at room temperature, although specific conditions may vary depending on the desired product .
Major Products Formed
The major products formed from the reactions of N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE depend on the nucleophile used. For example, when reacted with water, the product is the original aldehyde or ketone, along with 2,4-dinitrophenylhydrazine .
Applications De Recherche Scientifique
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Environmental Monitoring: It is employed in the analysis of environmental samples to detect pollutants and contaminants.
Biological Studies: The compound is used in studies involving oxidative stress and lipid peroxidation, as it can react with aldehydes formed during these processes.
Mécanisme D'action
The mechanism of action of N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine group adds across the carbon-oxygen double bond of the aldehyde or ketone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanal 2,4-Dinitrophenylhydrazone
- Butanal 2,4-Dinitrophenylhydrazone
- Pentanal 2,4-Dinitrophenylhydrazone
Uniqueness
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is unique due to its specific structure and reactivity. The presence of the hexanal moiety provides distinct chemical properties compared to other similar compounds. Its ability to form stable hydrazones makes it particularly useful in analytical applications .
Propriétés
Formule moléculaire |
C12H16N4O5 |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)hexanehydrazide |
InChI |
InChI=1S/C12H16N4O5/c1-2-3-4-5-12(17)14(13)10-7-6-9(15(18)19)8-11(10)16(20)21/h6-8H,2-5,13H2,1H3 |
Clé InChI |
QZIIPXZLGQUQSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B15061361.png)
![[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B15061379.png)
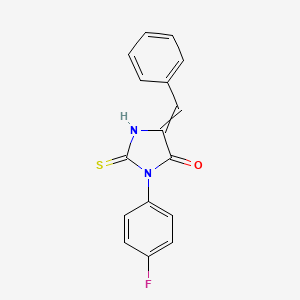

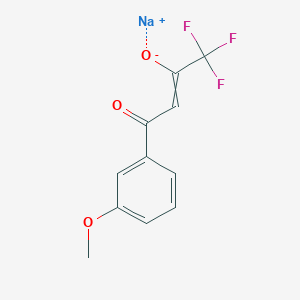

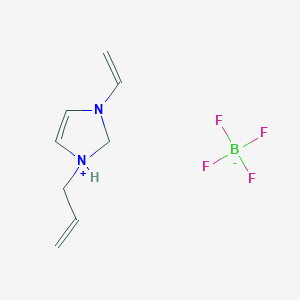
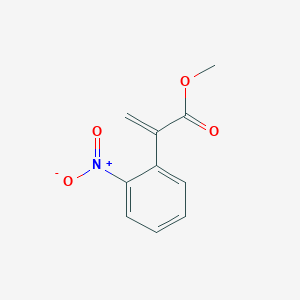
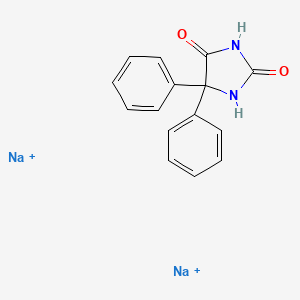
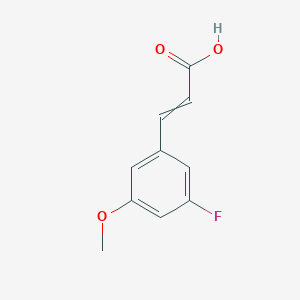
![(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15061427.png)
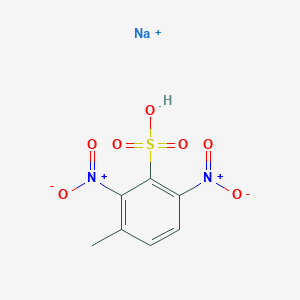
![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
